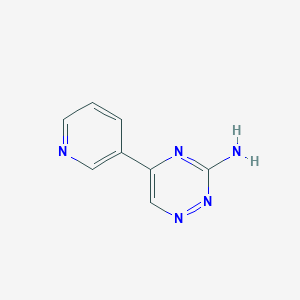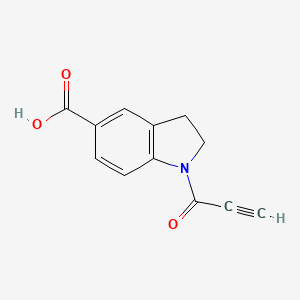![molecular formula C11H16ClNO3S2 B6613953 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride CAS No. 1016743-90-0](/img/structure/B6613953.png)
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C11H16ClNO3S2 and a molecular weight of 309.84 g/mol . It is characterized by the presence of a thiophene ring substituted with a sulfonyl chloride group and an amidoethyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-methylbutanoic acid with ethylenediamine to form 3-methylbutanamidoethylamine.
Thiophene Ring Introduction: The amidoethylamine is then reacted with thiophene-2-sulfonyl chloride under basic conditions to introduce the thiophene ring and form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale-up and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the amidoethyl side chain, making it less versatile in forming derivatives.
5-[2-(aminoethyl)]thiophene-2-sulfonyl chloride: Similar structure but lacks the 3-methylbutanamido group, which may affect its reactivity and biological activity.
Uniqueness
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride is unique due to the presence of both the thiophene ring and the 3-methylbutanamidoethyl side chain, which confer specific reactivity and potential biological activity .
Propiedades
IUPAC Name |
5-[2-(3-methylbutanoylamino)ethyl]thiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S2/c1-8(2)7-10(14)13-6-5-9-3-4-11(17-9)18(12,15)16/h3-4,8H,5-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLUUPZFGTFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
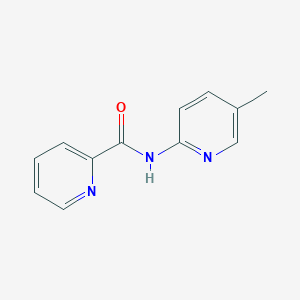
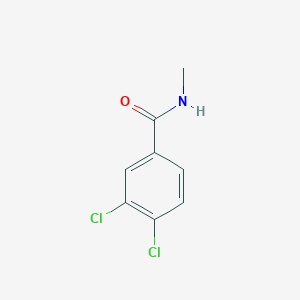
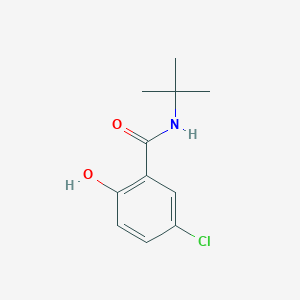
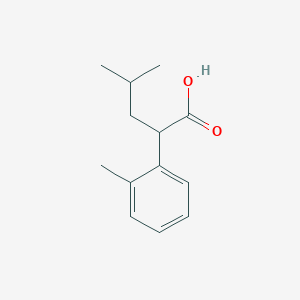
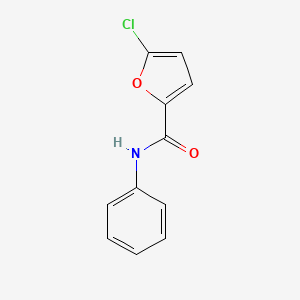
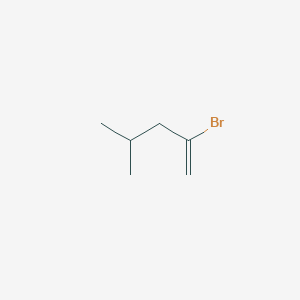

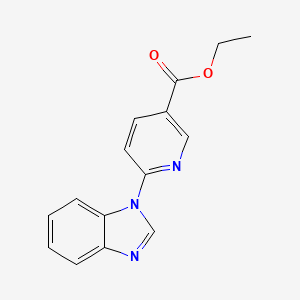
![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)
![tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)
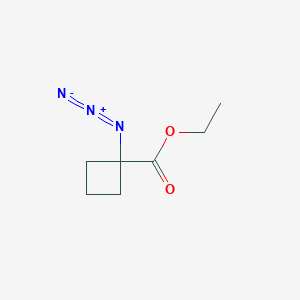
![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)
